1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl piperazine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-14(18)13-10-16-8-9-17(13)15(19)21-11-12-6-4-3-5-7-12/h3-7,13,16H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAOTOPJSAYSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure (,):
-
Step 1 : Piperazine is dissolved in dichloromethane (DCM) at 0°C.
-
Step 2 : Benzyl chloroformate (1.2 eq) is added dropwise, followed by triethylamine (1.5 eq) to neutralize HCl.
-
Step 3 : Ethyl chloroformate (1.1 eq) is introduced to the mono-protected intermediate under inert conditions.
-
Step 4 : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).
Yield : 75–89% ().
Key Insight : Sequential addition of chloroformates ensures regioselective protection. The benzyl group preferentially occupies the piperazine’s N1 position due to steric and electronic effects (,).
Transition Metal-Catalyzed Coupling
Palladium and copper catalysts enable C–N bond formation between piperazine precursors and aromatic halides.
Ullmann-Type Coupling ( )
Reagents :
-
1-Benzyl piperazine-1-carboxylate
-
4-Bromophenyl ethyl carbonate
-
Cu(OAc)₂, pyridine, molecular sieves
Conditions :
-
Solvent: Dichloromethane
-
Temperature: 25°C
-
Atmosphere: O₂
-
Duration: 48 hours
Yield : 40% ().
Mechanism : Copper mediates oxidative coupling, forming the C–N bond between the piperazine and aryl group.
Buchwald-Hartwig Amination ( )
Reagents :
-
Piperazine-1,2-dicarboxylate precursor
-
Aryl bromide
-
Pd₂(dba)₃, BINAP ligand, Cs₂CO₃
Conditions :
-
Solvent: Dioxane
-
Temperature: 90°C
-
Atmosphere: N₂
-
Duration: 12 hours
Yield : 82–90% ().
Advantage : Higher regioselectivity and compatibility with electron-deficient aryl groups.
Reductive Alkylation
This method introduces substituents via imine formation followed by reduction.
Procedure (,):
-
Step 1 : Piperazine-1,2-dicarboxylate reacts with 4-mercaptomethyl benzaldehyde in DCM.
-
Step 2 : NaBH(OAc)₃ is added to reduce the imine intermediate.
-
Step 3 : The product is isolated via column chromatography (hexane/ethyl acetate).
Yield : 24–58% (,).
Application : Effective for introducing hydrophobic side chains (e.g., benzyl, phenethyl).
Acid-Catalyzed Esterification
Direct esterification of piperazine-1,2-dicarboxylic acid with benzyl and ethyl alcohols.
Reagents :
-
Piperazine-1,2-dicarboxylic acid
-
Benzyl alcohol, ethyl alcohol
-
H₂SO₄ (catalyst)
Conditions :
-
Solvent: Toluene
-
Temperature: Reflux (110°C)
-
Duration: 6 hours
Yield : 65–72% ().
Limitation : Requires rigorous drying to avoid hydrolysis.
Comparative Analysis of Methods
| Method | Yield | Advantages | Drawbacks |
|---|---|---|---|
| Carbamate Protection | 75–89% | High regioselectivity, scalable | Multi-step, costly reagents |
| Ullmann Coupling | 40% | Simple conditions | Moderate yield, long reaction time |
| Buchwald-Hartwig | 82–90% | Broad substrate scope | Expensive Pd catalysts |
| Reductive Alkylation | 24–58% | Versatile for side chains | Low yield, requires purification |
| Acid-Catalyzed Esterification | 65–72% | Direct, fewer steps | Sensitivity to moisture |
Industrial-Scale Production
For bulk synthesis, the carbamate protection method is preferred due to reproducibility:
-
Reactor Setup : 500 L stainless steel vessel under N₂.
-
Reagents : Piperazine (50 kg), benzyl/ethyl chloroformates (55 kg).
-
Workup : Filtration through activated carbon, crystallization from ethanol/water.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl or ethyl derivatives.
Scientific Research Applications
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and its potential biological activity.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is utilized in the chemical industry for the production of various derivatives and intermediates.
Mechanism of Action
The mechanism by which 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is studied.
Comparison with Similar Compounds
1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate (CAS 126937-43-7)
- Structural Difference : Substitution of the ethyl group with a methyl ester at the 2-position.
- Synthesis : Prepared via copper(II) acetate-mediated coupling with (4-(benzyloxy)phenyl)boronic acid in dichloromethane (40% yield) .
- Physical Properties : Similar purity (97%) and storage requirements (sealed refrigeration) as the ethyl variant .
tert-Butyl Ethyl Piperazine-1,2-dicarboxylate (CAS 129799-15-1)
- Structural Difference : Replacement of the benzyl group with a tert-butyl ester at the 1-position.
- Synthesis : Generated via hydrochloric acid deprotection in ether, highlighting its role as a transient intermediate in iminium ion catalysis .
- Applications: The bulky tert-butyl group enhances steric protection, favoring selective deprotection strategies. The ethyl ester maintains solubility in ether and ethanol, critical for catalytic applications .
- Molecular Properties : Molecular weight 244.29 g/mol, with higher hydrophobicity (Log S = -2.0) compared to benzyl-substituted analogs .
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate (CAS 225517-81-7)
- Structural Difference : Incorporation of a carbobenzyloxy (Cbz) protecting group at the 4-position and a methyl ester at the 2-position.
- Applications: The Cbz group enables selective deprotection under hydrogenolysis, making it useful in peptide synthesis. Stereochemical control (S-configuration) is critical for chiral drug intermediates .
- Thermal Stability : Lower melting point (93.5°C) compared to benzyl/ethyl derivatives, attributed to reduced crystallinity from the Cbz group .
1-Benzyl 2-ethyl Piperidine-1,2-dicarboxylate (CAS 126401-22-7)
- Core Difference : Piperidine (6-membered, one nitrogen) vs. piperazine (6-membered, two nitrogens).
- Used as a medical intermediate with 95% purity .
- Reactivity : Piperidine’s conformational flexibility may enhance substrate binding in enzyme inhibition studies compared to piperazine derivatives .
Comparative Data Table
Key Research Findings
- Reactivity Trends : Ethyl esters (e.g., 1-benzyl 2-ethyl) balance reactivity and stability better than methyl or tert-butyl analogs in Pd-mediated cross-couplings .
- Biological Relevance : Piperazine derivatives with benzyl/ethyl groups show promise in anticancer agent development due to enhanced membrane permeability .
- Synthetic Utility : The tert-butyl group in tert-butyl ethyl piperazine derivatives facilitates selective deprotection, critical for stepwise synthesis in complex molecule assembly .
Biological Activity
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate (BEPDC) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
BEPDC is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 270.30 g/mol
The compound exists in various forms, including its hydrochloride salt, which may exhibit different solubility and stability characteristics compared to its base form.
The biological activity of BEPDC is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The proposed mechanisms include:
- Enzyme Inhibition : BEPDC may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
Biological Activity
Research has indicated several potential biological activities of BEPDC:
- Antimicrobial Activity : Preliminary studies suggest that BEPDC exhibits antimicrobial properties against various bacterial strains. For instance, in vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : BEPDC has been investigated for its potential anticancer effects. In cell line studies, it demonstrated cytotoxicity against several cancer types, including breast and prostate cancer cells.
- CNS Activity : The compound's ability to cross the blood-brain barrier suggests possible central nervous system (CNS) effects. It has been evaluated for neuroprotective properties in animal models .
Antimicrobial Studies
A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of BEPDC against a panel of pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, BEPDC was tested on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| DU145 (Prostate Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Neuroprotective Effects
An animal study assessed the neuroprotective effects of BEPDC in a model of induced oxidative stress. The results showed that treatment with BEPDC significantly reduced markers of oxidative damage in brain tissues.
Q & A
What are the established synthetic pathways for 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate, and what are their key intermediates?
Answer:
The synthesis typically involves sequential protection/deprotection and functionalization of the piperazine core. Key steps include:
- Boc Deprotection : Intermediate trifluoroacetate salts (e.g., compounds 11a/11b) are generated by cleaving tert-butyloxycarbonyl (Boc) groups under acidic conditions .
- Nucleophilic Substitution or Acylation : The deprotected intermediates undergo substitution or acylation to introduce ethyl and benzyl ester groups. For example, ethyl diazoacetate (EDA)-mediated ring expansion of pyrrolidine precursors can yield piperazine derivatives, albeit with regioisomeric byproducts (e.g., 5a:5b ratio of 1.5:1, 53% combined yield) .
- Chiral Resolution : Enantiomerically pure intermediates are prepared using chiral auxiliaries like (S)-1-(tert-butyl) 2-methyl piperazine-1,2-dicarboxylate, which is hydrolyzed to carboxylic acid intermediates for subsequent reactions .
Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming regiochemistry and stereochemistry, particularly for distinguishing between regioisomers (e.g., 5a vs. 5b) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and resolve enantiomeric mixtures. Chiral columns are essential for separating (S)- and (R)-configurations .
- Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight (e.g., 320.38 g/mol for related compounds) and detects byproducts .
What are the critical safety considerations and hazard mitigation strategies when handling this compound?
Answer:
- Hazard Classification : Classified under GHS as harmful if swallowed (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .
- Precautions :
How can reaction parameters be optimized to improve yield and regioselectivity in synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .
- Catalyst Screening : Lewis acids like ZnCl can improve acylation rates and regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Boc deprotection .
- Byproduct Analysis : Monitor regioisomer formation via HPLC and adjust stoichiometric ratios (e.g., limiting EDA to reduce byproducts) .
What methodologies are recommended for resolving enantiomeric intermediates during synthesis?
Answer:
- Chiral Auxiliaries : Use (S)- or (R)-configured tert-butyl or benzyl esters to enforce stereochemical control during ring closure .
- Enzymatic Resolution : Lipases or esterases can hydrolyze specific enantiomers of racemic mixtures .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables separation .
How should researchers address regioisomeric byproducts in ethyl diazoacetate-mediated ring expansion?
Answer:
- Chromatographic Separation : Flash column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers like 5a and 5b .
- Mechanistic Studies : DFT calculations or kinetic isotope effects can elucidate the reaction pathway to minimize undesired isomers .
- Reagent Modification : Substituents on the diazoacetate (e.g., electron-withdrawing groups) may bias ring expansion toward the desired regioisomer .
What are the solubility properties and formulation challenges under physiological conditions?
Answer:
- Solubility : The compound exhibits moderate aqueous solubility (3.11 mg/mL in DMSO) but may require co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Hydrolytic degradation of ester groups occurs at pH > 7.0; lyophilization or storage at -20°C in anhydrous conditions is recommended .
How do steric and electronic effects of substituents influence reactivity in nucleophilic substitutions?
Answer:
- Benzyl Group : The bulky benzyl ester enhances steric hindrance, slowing nucleophilic attack at the adjacent carbonyl .
- Ethyl Ester : Electron-donating ethyl groups increase electron density at the carbonyl carbon, making it less electrophilic and requiring stronger nucleophiles (e.g., amines under basic conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
